4-((2-Ethyl-1h-imidazol-1-yl)methyl)piperidine
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Overview
Description
4-(2-Ethyl-imidazol-1-ylmethyl)-piperidine is an organic compound that features a piperidine ring substituted with a 2-ethyl-imidazol-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-imidazol-1-ylmethyl)-piperidine typically involves the reaction of piperidine with 2-ethyl-imidazole in the presence of a suitable base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst/Base: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Ethyl-imidazol-1-ylmethyl)-piperidine may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethyl-imidazol-1-ylmethyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the imidazole moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(2-Ethyl-imidazol-1-ylmethyl)-piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Ethyl-imidazol-1-ylmethyl)-piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The piperidine ring can interact with various receptors in biological systems, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Ethyl-1H-imidazol-1-yl)-2-fluoroaniline
- 3-(2-Ethylimidazol-1-yl)propanoic acid
- 3-(2-Ethyl-imidazol-1-yl)-propylamine
Uniqueness
4-(2-Ethyl-imidazol-1-ylmethyl)-piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
4-[(2-ethylimidazol-1-yl)methyl]piperidine |
InChI |
InChI=1S/C11H19N3/c1-2-11-13-7-8-14(11)9-10-3-5-12-6-4-10/h7-8,10,12H,2-6,9H2,1H3 |
InChI Key |
AEDQWEJVTQRRII-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1CC2CCNCC2 |
Origin of Product |
United States |
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